Cas no 1076-15-9 (5-Bromocinnolin-4(1H)-one)
5-Bromocinnolin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
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- 5-Bromocinnolin-4(1H)-one
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- Inchi: 1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)7(12)4-10-11-6/h1-4H,(H,11,12)
- InChI Key: OXBQLPGUKIVBJI-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C(C=NN2)=O
Computed Properties
- Exact Mass: 223.959
- Monoisotopic Mass: 223.959
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 41.5
5-Bromocinnolin-4(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM485307-1g |
5-Bromocinnolin-4(1H)-one |
1076-15-9 | 97% | 1g |
$834 | 2023-11-25 | |
| Ambeed | A862509-1g |
5-Bromocinnolin-4(1H)-one |
1076-15-9 | 97% | 1g |
$1297.0 | 2025-02-21 |
5-Bromocinnolin-4(1H)-one Suppliers
5-Bromocinnolin-4(1H)-one Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-Bromocinnolin-4(1H)-one
Research Brief on 5-Bromocinnolin-4(1H)-one (CAS: 1076-15-9): Recent Advances and Applications in Chemical Biology and Medicine
5-Bromocinnolin-4(1H)-one (CAS: 1076-15-9) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features, including the bromine substituent and the cinnolinone core, make it a valuable scaffold for drug discovery and development.
Recent studies have highlighted the role of 5-Bromocinnolin-4(1H)-one as a key intermediate in the synthesis of various biologically active molecules. For instance, researchers have utilized this compound to develop novel kinase inhibitors, which have shown promising activity against cancer cell lines. The bromine atom at the 5-position enhances the compound's reactivity, enabling efficient functionalization and diversification of the cinnolinone core. This property has been exploited in the design of targeted therapies for diseases such as chronic myeloid leukemia and breast cancer.
In addition to its role in drug discovery, 5-Bromocinnolin-4(1H)-one has been investigated for its potential as a fluorescent probe in chemical biology. The compound's ability to interact with specific biomolecules, such as proteins and nucleic acids, has been leveraged to develop imaging tools for studying cellular processes. Recent work has demonstrated that derivatives of 5-Bromocinnolin-4(1H)-one exhibit strong fluorescence properties, making them suitable for live-cell imaging and diagnostic applications.
Another area of interest is the compound's antimicrobial properties. Studies have shown that 5-Bromocinnolin-4(1H)-one and its derivatives exhibit significant activity against a range of bacterial and fungal pathogens. This has led to the exploration of these compounds as potential candidates for the development of new antibiotics, particularly in the face of rising antimicrobial resistance. The mechanism of action appears to involve interference with microbial DNA replication and protein synthesis, although further studies are needed to elucidate the precise pathways.
The synthesis of 5-Bromocinnolin-4(1H)-one has also seen advancements, with researchers developing more efficient and environmentally friendly methods. Recent publications describe the use of catalytic bromination and green chemistry approaches to produce the compound with high yield and purity. These innovations are expected to facilitate larger-scale production and broader application of 5-Bromocinnolin-4(1H)-one in both academic and industrial settings.
In conclusion, 5-Bromocinnolin-4(1H)-one (CAS: 1076-15-9) represents a promising scaffold with diverse applications in chemical biology and medicine. Its utility as a building block for drug discovery, a fluorescent probe, and an antimicrobial agent underscores its importance in contemporary research. Future studies should focus on optimizing its pharmacological properties and exploring new therapeutic targets to fully realize its potential.
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